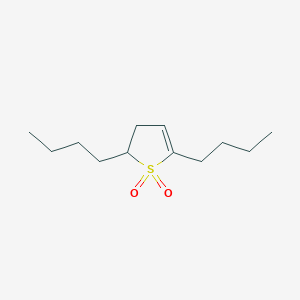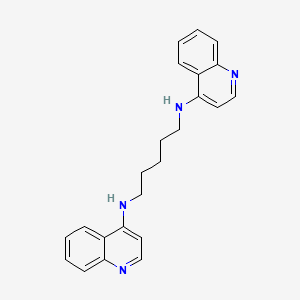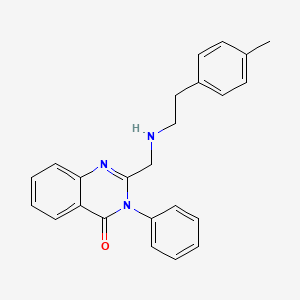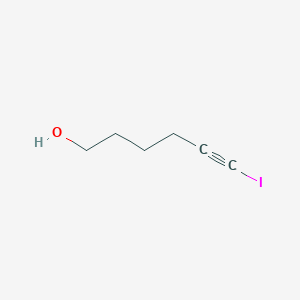
N,N-Dihexyldecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dihexyldecan-1-amine: is an organic compound belonging to the class of amines It is characterized by a long carbon chain with a nitrogen atom bonded to two hexyl groups and a decyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-Dihexyldecan-1-amine involves the reductive amination of decanal with hexylamine in the presence of a reducing agent like sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of hexylamine with decyl bromide under basic conditions, typically using a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Dihexyldecan-1-amine can undergo oxidation reactions, typically forming N-oxides.
Reduction: It can be reduced to secondary amines or primary amines under strong reducing conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents used in substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Hexylamine and decylamine.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dihexyldecan-1-amine is used as a building block in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and as a model compound for studying amine-based drug delivery systems.
Medicine: this compound is explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, corrosion inhibitors, and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dihexyldecan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The long carbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Its amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
N,N-Dimethyldecan-1-amine: Similar structure but with shorter alkyl groups.
N,N-Diethyldecan-1-amine: Similar structure with ethyl groups instead of hexyl groups.
N,N-Dioctyldecan-1-amine: Similar structure with octyl groups.
Uniqueness: N,N-Dihexyldecan-1-amine is unique due to its specific combination of long alkyl chains and the amine functional group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.
Propiedades
Número CAS |
110009-55-7 |
|---|---|
Fórmula molecular |
C22H47N |
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
N,N-dihexyldecan-1-amine |
InChI |
InChI=1S/C22H47N/c1-4-7-10-13-14-15-16-19-22-23(20-17-11-8-5-2)21-18-12-9-6-3/h4-22H2,1-3H3 |
Clave InChI |
BZEJCOGYLFKDBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN(CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
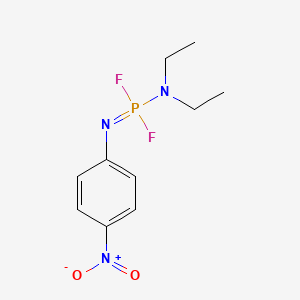
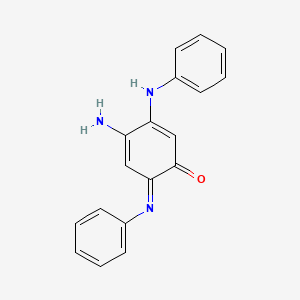
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
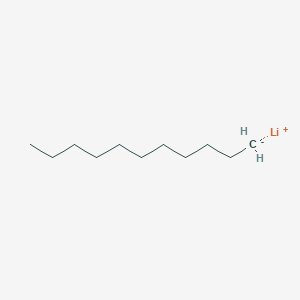
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)

![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
